4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine
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Overview
Description
This compound contains several functional groups including a pyrrolidine ring, a benzenesulfonyl group, a morpholine ring, and a dimethylpyrimidinyl group . These groups are common in many biologically active compounds and are often used in drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. For example, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrrolidine ring could potentially increase its solubility in water .Scientific Research Applications
Discovery and Application in PI3K-AKT-mTOR Pathway Inhibition
A notable application involves the discovery of a potent non-nitrogen containing morpholine isostere, showcasing the compound's ability to mimic key conformational aspects and its application in a potent selective dual inhibitor of mTORC1 and mTORC2. This discovery underscores the compound's utility in targeting the PI3K-AKT-mTOR pathway, a crucial area of interest for developing therapies against cancers and other diseases characterized by dysregulated signaling pathways (Hobbs et al., 2019).
Chemical Analysis and Environmental Detection
Another dimension of application involves the analytical chemistry domain, where derivatives of the compound are utilized in methods for determining aliphatic amines in wastewater and surface water. This illustrates the compound's relevance beyond the pharmaceutical industry, showcasing its role in environmental monitoring and pollution assessment (Sacher et al., 1997).
Synthesis and Properties of Pyrimidine Derivatives
Further, the compound's pyrimidine moiety has been explored for synthesizing thiosulfoesters, reflecting its significance in chemical synthesis. The interactions with amines highlight the compound's versatility and potential for creating novel chemical entities with significant practical value, pointing to applications in drug development and material science (Monka et al., 2020).
Antimicrobial and Antitubercular Activity
Additionally, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitubercular activities, demonstrating its relevance in addressing infectious diseases. This facet of research emphasizes the compound's potential as a scaffold for developing new therapeutics targeting resistant bacterial strains (Ghorab et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-15-13-20(23-16(2)22-15)30-18-7-8-24(14-18)21(26)17-3-5-19(6-4-17)31(27,28)25-9-11-29-12-10-25/h3-6,13,18H,7-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLSMRPDAJEXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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